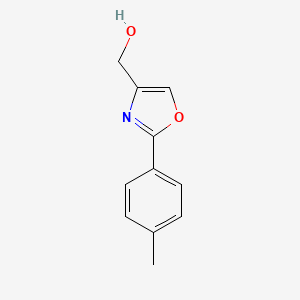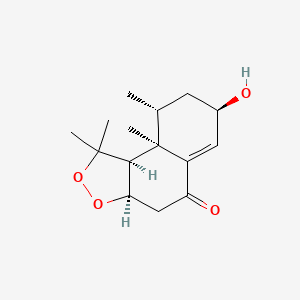
Kanshone B
Vue d'ensemble
Description
Kanshone B is a natural compound isolated from Nardostachys chinensis . It has been found to show inhibitory activity against LPS-induced NO production .
Synthesis Analysis
Kanshone B is isolated from the hexane fraction of Nardostachys jatamansi (Valerianaceae) methanol extract . The structures of these compounds were mainly established by analyzing the data obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular weight of Kanshone B is 266.33 and its formula is C15H22O4 . The SMILES representation of its structure is C[C@@]12[C@@]3([H])C@@C)([H])CC(C1=CC@@HO)=O .
Applications De Recherche Scientifique
Isolation and Structure Elucidation of Kanshone B
Kanshone B has been isolated and studied for its structural properties. In the research by Bagchi, Oshima, and Hikino (1988), they isolated novel sesquiterpenoids, including kanshones D and E, from Nardostachys chinensis roots. Their structures were elucidated using spectral means and chemical transformation (Bagchi, Oshima, & Hikino, 1988).
Synthesis of Kanshone A
The synthesis of Kanshone A, closely related to Kanshone B, provides insights into the chemical processes involved in creating these compounds. Tori, Furuta, and Asakawa (1991) achieved the total synthesis of Kanshone A, a sesquiterpene isolated from Nardostachys chinensis, in a series of steps including stereoselective alkylation and intramolecular aldol cyclization (Tori, Furuta, & Asakawa, 1991).
Anti-ne
uroinflammatory EffectsKanshone B, along with other sesquiterpenes, has been shown to possess significant anti-neuroinflammatory effects. Studies by Ko et al. (2018) and Yoon et al. (2018) have demonstrated that nardosinone-type sesquiterpenes, including Kanshone B, inhibit pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells, indicating potential for treating neuroinflammation conditions. These studies highlight the compounds' ability to modulate NF-κB and MAPK signaling pathways, essential in inflammatory processes (Ko et al., 2018), (Yoon et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASPINFLLNESN-UVBAXCRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



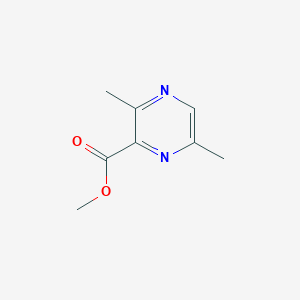
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)
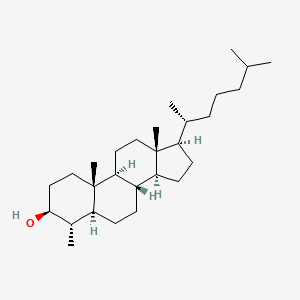


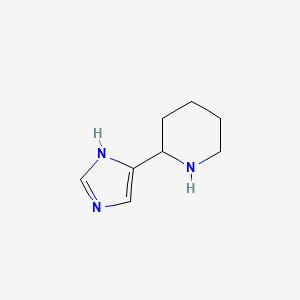
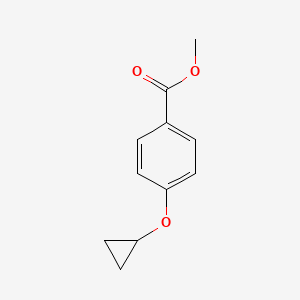


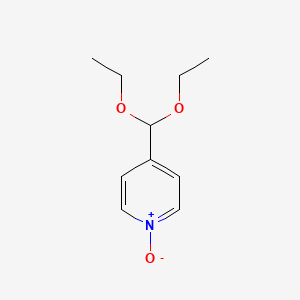

![2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide](/img/structure/B1643946.png)
